molecular formula C16H30Cl2O2 B135337 7,8-Dichlorohexadecanoic acid CAS No. 129244-82-2

7,8-Dichlorohexadecanoic acid

Cat. No. B135337
M. Wt: 325.3 g/mol
InChI Key: IWIVTQOROAIDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichlorohexadecanoic acid (DCHA) is a synthetic fatty acid that has been widely used in scientific research due to its unique properties. DCHA is a halogenated fatty acid that has two chlorine atoms attached to the carbon chain. The presence of these chlorine atoms makes DCHA a potent inhibitor of mitochondrial function, making it an important tool for studying the role of mitochondria in various cellular processes.

Mechanism Of Action

7,8-Dichlorohexadecanoic acid inhibits mitochondrial function by targeting the electron transport chain. Specifically, it inhibits the activity of complex III, leading to a decrease in ATP production and an increase in ROS production. This results in an imbalance in cellular energy metabolism and oxidative stress, which can have a wide range of effects on cellular function.

Biochemical And Physiological Effects

The effects of 7,8-Dichlorohexadecanoic acid on cellular function are complex and depend on the specific cell type and experimental conditions used. However, some of the common effects of 7,8-Dichlorohexadecanoic acid include a decrease in ATP production, an increase in ROS production, and alterations in mitochondrial morphology and function. These effects can have a wide range of downstream effects on cellular processes, including cell death, inflammation, and changes in cellular metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7,8-Dichlorohexadecanoic acid in lab experiments is its specificity for inhibiting mitochondrial function. This allows researchers to study the role of mitochondria in various cellular processes with a high degree of precision. However, the use of 7,8-Dichlorohexadecanoic acid also has some limitations. For example, the effects of 7,8-Dichlorohexadecanoic acid on cellular function can be highly variable depending on the specific experimental conditions used. Additionally, the use of 7,8-Dichlorohexadecanoic acid can be challenging due to the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving 7,8-Dichlorohexadecanoic acid. One area of interest is the role of 7,8-Dichlorohexadecanoic acid in aging and age-related diseases. It has been shown that mitochondrial dysfunction plays a key role in the aging process and the development of age-related diseases, and 7,8-Dichlorohexadecanoic acid could be a valuable tool for studying these processes. Additionally, there is growing interest in the use of 7,8-Dichlorohexadecanoic acid as a therapeutic agent for cancer and other diseases. Further research is needed to fully understand the potential applications of 7,8-Dichlorohexadecanoic acid in these areas.

Scientific Research Applications

7,8-Dichlorohexadecanoic acid has been extensively used in scientific research to study the role of mitochondria in various cellular processes. It has been shown to inhibit mitochondrial function by targeting the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This has made 7,8-Dichlorohexadecanoic acid a valuable tool for studying the role of mitochondria in aging, neurodegenerative diseases, and cancer.

properties

CAS RN

129244-82-2

Product Name

7,8-Dichlorohexadecanoic acid

Molecular Formula

C16H30Cl2O2

Molecular Weight

325.3 g/mol

IUPAC Name

7,8-dichlorohexadecanoic acid

InChI

InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-8-11-14(17)15(18)12-9-7-10-13-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)

InChI Key

IWIVTQOROAIDTG-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl

Canonical SMILES

CCCCCCCCC(C(CCCCCC(=O)O)Cl)Cl

synonyms

7,8-Dichlorohexadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichlorohexadecanoic acid
Reactant of Route 2
7,8-Dichlorohexadecanoic acid
Reactant of Route 3
7,8-Dichlorohexadecanoic acid
Reactant of Route 4
7,8-Dichlorohexadecanoic acid
Reactant of Route 5
7,8-Dichlorohexadecanoic acid
Reactant of Route 6
7,8-Dichlorohexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.